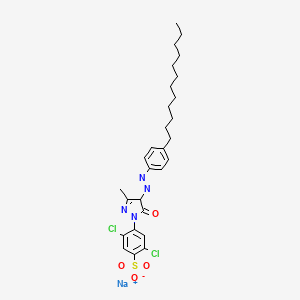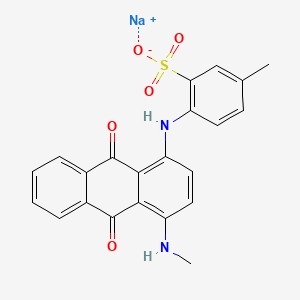
Acide 2-chloro-5-fluoropyridine-3-boronique
Vue d'ensemble
Description
2-Chloro-5-fluoropyridine-3-boronic acid is a chemical compound with the CAS Number: 913373-43-0 . It has a molecular weight of 175.35 and its IUPAC name is 2-chloro-5-fluoro-3-pyridinylboronic acid .
Synthesis Analysis
The synthesis of compounds like 2-Chloro-5-fluoropyridine-3-boronic acid often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for 2-Chloro-5-fluoropyridine-3-boronic acid is 1S/C5H4BClFNO2/c7-5-4 (6 (10)11)1-3 (8)2-9-5/h1-2,10-11H . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving 2-Chloro-5-fluoropyridine-3-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
2-Chloro-5-fluoropyridine-3-boronic acid is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
“Acide 2-chloro-5-fluoropyridine-3-boronique” peut être utilisé comme réactif de bore dans la réaction de couplage croisé de Suzuki–Miyaura (SM) . Cette réaction est sans doute la réaction de formation de liaison carbone-carbone catalysée par les métaux de transition la plus largement appliquée à ce jour . Le succès de cette réaction provient d'une combinaison de conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organobore relativement stable, facilement préparé et généralement respectueux de l'environnement .
Protodéboronation
Le composé peut également être utilisé dans la protodéboronation des esters boroniques de pinacol . Il s'agit d'une approche radicale qui permet une hydrométhylation formelle anti-Markovnikov des alcènes, une transformation précieuse mais inconnue . Cette méthode a été appliquée au (−)-Δ8-THC et au cholestérol protégés par un groupe méthoxy .
Préparation du radioligand TEP
“this compound” peut être utilisé dans la préparation du radioligand de tomographie par émission de positrons (TEP) [11C]MK-1064 . Ce radioligand est applicable à l'imagerie du récepteur de l'orexine-2 .
Synthèse de l'antagoniste du récepteur de l'orexine 2
Ce composé peut être utilisé dans la synthèse de l'antagoniste du récepteur de l'orexine 2 (2-SORA) MK-1064 . Cet antagoniste a des applications potentielles dans le traitement de divers troubles neurologiques .
Préparation des inhibiteurs de la synthétase de la prostaglandine E microsomale-1
“this compound” peut être utilisé dans la préparation d'inhibiteurs de la synthétase de la prostaglandine E microsomale-1 dérivés de pyridyl-cycloalkyle . Ces inhibiteurs ont des applications thérapeutiques potentielles dans le traitement de l'inflammation et de la douleur .
Synthèse des Et canthinone-3-carboxylates
Ce composé peut être utilisé dans la synthèse des Et canthinone-3-carboxylates à partir de l'Et 4-bromo-6-méthoxy-1,5-naphthyridine-3-carboxylate via un couplage de Suzuki-Miyaura catalysé par le Pd et une réaction d'amidation catalysée par le Cu .
Préparation d'arylméthylpyrrolidinylméthanols et de dérivés d'amines
“this compound” peut être utilisé dans la préparation d'arylméthylpyrrolidinylméthanols et de dérivés d'amines par réaction avec le MIDA, suivie d'une réaction de Suzuki avec des halogénures ou d'une amination avec des amines .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-5-fluoropyridine-3-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The 2-Chloro-5-fluoropyridine-3-boronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki-Miyaura coupling reaction, 2-Chloro-5-fluoropyridine-3-boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the organoboron group (from 2-Chloro-5-fluoropyridine-3-boronic acid) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 2-Chloro-5-fluoropyridine-3-boronic acid, affects the carbon-carbon bond formation pathway . This reaction allows for the formation of complex organic compounds through the creation of new carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound is stored at 2-8°c under an inert atmosphere . This suggests that the compound may have specific storage requirements to maintain its stability and efficacy.
Result of Action
The result of the action of 2-Chloro-5-fluoropyridine-3-boronic acid in the Suzuki-Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to various fields such as pharmaceuticals and materials science .
Propriétés
IUPAC Name |
(2-chloro-5-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMCJBKKTDFORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647881 | |
| Record name | (2-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913373-43-0 | |
| Record name | B-(2-Chloro-5-fluoro-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913373-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




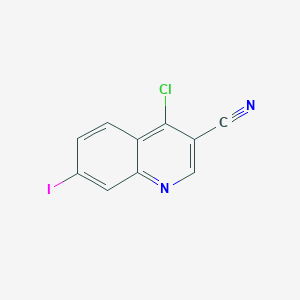
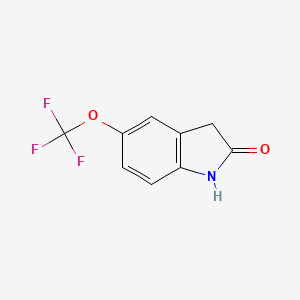

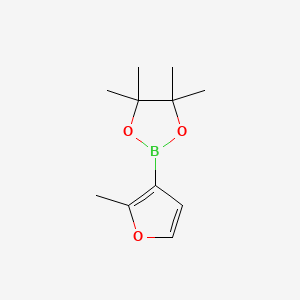
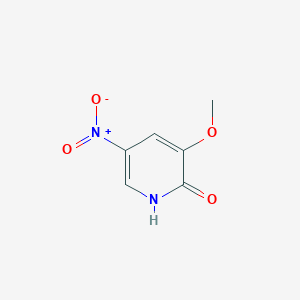

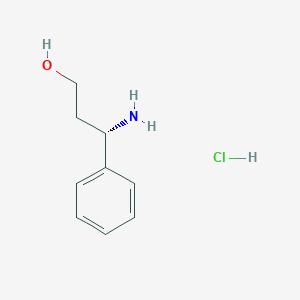
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
